molecular formula C19H25NOS B14361633 7-[Propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol CAS No. 92206-58-1

7-[Propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No.: B14361633
CAS No.: 92206-58-1
M. Wt: 315.5 g/mol
InChI Key: FKPNKWMJMHRBGE-UHFFFAOYSA-N
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Description

7-[Propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring and a tetrahydronaphthalene moiety, making it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[Propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol involves multiple steps, starting with the preparation of the thiophene derivative The thiophene ring is typically synthesized through a series of reactions involving sulfur and a suitable hydrocarbon precursorThe final step involves the reduction of the naphthalene ring to form the tetrahydronaphthalene structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

7-[Propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophene compounds .

Scientific Research Applications

7-[Propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in treating neurological disorders due to its interaction with dopamine receptors.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through its interaction with dopamine receptors. It acts as a dopamine receptor agonist, mimicking the action of dopamine in the brain. This interaction leads to the activation of downstream signaling pathways, which can influence various physiological processes, including motor control and cognitive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[Propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to its specific structural features, which confer distinct pharmacological properties. Its thiophene ring and tetrahydronaphthalene moiety contribute to its high affinity for dopamine receptors, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

92206-58-1

Molecular Formula

C19H25NOS

Molecular Weight

315.5 g/mol

IUPAC Name

7-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C19H25NOS/c1-2-10-20(11-9-19-4-3-12-22-19)17-7-5-15-6-8-18(21)14-16(15)13-17/h3-4,6,8,12,14,17,21H,2,5,7,9-11,13H2,1H3

InChI Key

FKPNKWMJMHRBGE-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=C(C=C3)O

Origin of Product

United States

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